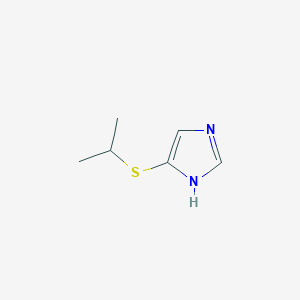

5-(Isopropylthio)-1H-imidazole

Description

Contextualization within Imidazole (B134444) Chemistry

Imidazole is a fundamental five-membered heterocyclic compound with the molecular formula C₃H₄N₂. numberanalytics.com First synthesized by Heinrich Debus in 1858, it is a planar, aromatic ring containing two nitrogen atoms at positions 1 and 3. nih.govtsijournals.com This structure imparts a unique set of chemical properties that make it a cornerstone of heterocyclic chemistry.

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. tsijournals.comresearchgate.net The nitrogen at position 3 (the 'pyridine-like' nitrogen) has a lone pair of electrons and is basic, readily undergoing protonation to form stable salts with strong acids. sphinxsai.compharmaguideline.com The nitrogen at position 1 (the 'pyrrole-like' nitrogen) can be deprotonated by a strong base, giving the ring acidic character. pharmaguideline.com Imidazole is a highly polar molecule and is soluble in water and other polar solvents. nih.govwikipedia.org

A key feature of imidazole is its aromaticity. The ring contains six π-electrons, which satisfies Hückel's rule, leading to significant stability. tsijournals.com This aromatic nature, combined with the presence of two nitrogen atoms, allows the imidazole ring to participate in various chemical interactions, including hydrogen bonding, which is crucial for its role in many biological systems. ijierm.co.in

Physicochemical Properties of Imidazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | wikipedia.org |

| Molar Mass | 68.08 g/mol | ajrconline.org |

| Appearance | White or pale yellow solid | wikipedia.org |

| Melting Point | 89-91 °C | wikipedia.org |

| Boiling Point | 256 °C | wikipedia.org |

| Dipole Moment | 3.61 D | tsijournals.com |

| Acidity (pKa of conjugate acid) | 6.95 | wikipedia.org |

Significance and Research Trajectory of Imidazole Derivatives

The imidazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in molecules with diverse and potent biological activities. ajrconline.org This is due to its unique ability to interact with various biological targets like enzymes and receptors through hydrogen bonding and coordination with metal ions. ijierm.co.in The synthetic versatility of the imidazole ring allows for the creation of a vast library of derivatives, enabling researchers to fine-tune their pharmacological profiles. ajrconline.orgexlibrisgroup.com

The research trajectory for imidazole derivatives has expanded dramatically over the decades. These compounds have been developed and investigated for a wide array of therapeutic applications. The broad spectrum of biological activities reported for imidazole derivatives includes:

Antimicrobial and Antifungal: Many synthetic imidazoles are core components of antifungal medications. sphinxsai.comrjptonline.org Derivatives have also shown significant antibacterial activity against various pathogens. nih.govtsijournals.com

Anticancer: The imidazole scaffold is present in anticancer agents that can interfere with DNA processes or inhibit key enzymes involved in cancer cell proliferation. rjptonline.orgijsrtjournal.com

Anti-inflammatory: Certain imidazole derivatives have been developed as anti-inflammatory agents. exlibrisgroup.comnih.gov

Antihypertensive and Cardioprotective: The scaffold is found in drugs designed to treat cardiovascular conditions. rjptonline.org

Antiviral and Antiparasitic: Imidazole-based compounds have shown promise in combating viral infections and parasitic diseases like leishmaniasis and amoebiasis. nih.govajrconline.orgrjptonline.org

Ongoing research continues to explore novel imidazole derivatives, aiming to develop new therapeutic agents with improved efficacy and selectivity. numberanalytics.comnih.gov The ability to modify the imidazole core at multiple positions allows for the optimization of drug-like properties, ensuring its continued relevance in modern drug discovery. ijierm.co.inajrconline.org

Historical Perspective on Imidazole Scaffold in Medicinal and Agricultural Chemistry

The history of the imidazole scaffold in applied chemistry began soon after its first synthesis in 1858. nih.govwikipedia.org Researchers quickly recognized its importance as a core component of essential biological molecules. The imidazole ring is famously present in the amino acid histidine, which plays a critical role in the catalytic function of many enzymes, and in histamine (B1213489), a key mediator of immune responses. wikipedia.orgrjptonline.org This natural prevalence highlighted its biological significance and spurred further investigation.

In medicinal chemistry, the development of imidazole-based drugs has led to major therapeutic breakthroughs. The discovery of cimetidine, an H₂-receptor antagonist containing an imidazole ring, revolutionized the treatment of peptic ulcers and stands as a landmark in rational drug design. nih.govexlibrisgroup.com This success story solidified the status of the imidazole ring as a valuable pharmacophore and catalyzed the search for other imidazole-containing drugs. nih.gov Since then, thousands of imidazole compounds have been synthesized and evaluated, leading to a wide range of medications. rjptonline.org

In agricultural chemistry, the imidazole scaffold has also proven to be exceptionally useful. Imidazole derivatives are widely used as fungicides and herbicides to protect crops. cabidigitallibrary.orgnumberanalytics.com For example, certain benzimidazoles, which feature a fused benzene (B151609) and imidazole ring system, are effective fungicides. cabidigitallibrary.org The mode of action often involves the inhibition of specific enzymes in pests or the disruption of their biological processes. cabidigitallibrary.orgresearchgate.net Patent literature also describes the use of thio-substituted imidazoles and related benzimidazoles as insecticides and acaricides, demonstrating the scaffold's versatility in crop protection. googleapis.comgoogle.com The ongoing development in this field focuses on creating more potent and selective agrochemicals.

Examples of Biologically Active Imidazole Derivatives

| Compound Name | Class | Application/Significance | Reference |

|---|---|---|---|

| Histidine | Amino Acid | A fundamental component of proteins and enzymes. | rjptonline.org |

| Histamine | Biogenic Amine | Involved in local immune responses and functions as a neurotransmitter. | rjptonline.org |

| Cimetidine | H₂-Receptor Antagonist | Used to treat peptic ulcers. | nih.gov |

| Ketoconazole (B1673606) | Antifungal Drug | Broad-spectrum antifungal agent. | rjptonline.org |

| Metronidazole | Antibiotic/Antiprotozoal | Used to treat anaerobic bacterial and parasitic infections. | rjptonline.org |

| Losartan | Antihypertensive Drug | Used to treat high blood pressure. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylsulfanyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(2)9-6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWIHOYNGVJBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isopropylthio 1h Imidazole and Its Derivatives

Direct Synthesis Approaches to the Core Imidazole (B134444) Scaffold with Isopropylthio Moiety

The direct construction of the 5-(isopropylthio)-1H-imidazole core involves the simultaneous or sequential formation of the imidazole ring and the installation of the isopropylthio group.

Formation of the Imidazole Ring (e.g., cyclization reactions involving α-halo ketones and thioureas)

The synthesis of the imidazole ring is a foundational step in heterocyclic chemistry. A common method for creating substituted imidazoles involves the condensation and cyclization of an α-haloketone with formamide. nih.gov This approach, known as the Debus synthesis, can be adapted to produce a variety of imidazole derivatives by choosing appropriately substituted starting materials. researchgate.net For thio-substituted imidazoles, a prevalent strategy involves the reaction of an α-dicarbonyl compound (or its equivalent) with an ammonia (B1221849) source and a sulfur-containing component. innovareacademics.in

Another powerful method involves the cyclization of amido-nitriles, catalyzed by transition metals like nickel, to form disubstituted imidazoles. rsc.org Furthermore, the reaction between 2H-azirines and benzimidates in the presence of a Lewis acid such as zinc(II) chloride can yield trisubstituted NH-imidazoles. rsc.org While not directly yielding the 5-isopropylthio derivative, these methods establish the imidazole core, which can then be functionalized. A more direct route to a thio-substituted imidazole ring involves starting with materials that already contain the sulfur moiety, such as thioureas, which can cyclize with α-halo ketones. smolecule.com

Introduction of the Isopropylthio Group (e.g., via nucleophilic substitution)

The isopropylthio group is typically introduced onto a pre-formed imidazole ring or an intermediate via nucleophilic substitution. A common precursor for this reaction is an imidazole-2-thione or a mercaptoimidazole derivative. For instance, diethyl 2-mercapto-4,5-imidazole dicarboxylate can be synthesized and subsequently reacted with alkyl halides, such as isopropyl iodide or bromide, in the presence of a base like potassium carbonate to afford the S-alkylated product. tsijournals.com

This S-alkylation is a versatile reaction. Various thio-substituted imidazole derivatives can be prepared by treating the corresponding imidazole-2-thione with different alkylating agents (e.g., benzyl (B1604629) chloride, chloroacetonitrile, phenacyl bromide) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as ethanol. sapub.org The general principle involves the deprotonation of the thiol group to form a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. cas.cn

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product Type |

| Imidazole-2-thione | Isopropyl Halide | Potassium Carbonate | DMF | 2-(Isopropylthio)imidazole |

| 4,5-Diphenyl-1H-imidazole-2-thione | Phenacyl Bromide | Triethylamine | Ethanol | 2-(Benzoylmethylthio)-imidazole derivative |

| Diethyl 2-mercapto-4,5-imidazole dicarboxylate | Alkyl Halide | Potassium Carbonate | DMF | Diethyl 2-(alkylthio)-imidazole-4,5-dicarboxylate |

Post-Synthetic Modification and Derivatization Strategies for this compound Analogues

Once the this compound scaffold is obtained, it can undergo further reactions to generate a library of analogues with diverse functionalities.

Nucleophilic Substitution Reactions on the Imidazole Ring and Substituents

The imidazole ring itself can be subject to nucleophilic substitution, although this is generally less facile than on electron-deficient aromatic systems. The possibility of nucleophilic substitution is influenced by the substituents already present on the ring. askfilo.com For derivatives of this compound that bear other substituents, such as halogen atoms, these can often be replaced by various nucleophiles. For example, chloro-substituted phenylimidazole derivatives can undergo nucleophilic substitution where the chlorine atoms are replaced, leading to new analogues. smolecule.com The amide nitrogen in carboxamide derivatives of imidazole can also be substituted by nucleophiles. evitachem.com

Oxidation Reactions of the Thioether Group (e.g., to form sulfoxides or sulfones)

The sulfur atom in the isopropylthio group is susceptible to oxidation. This reaction provides a straightforward route to the corresponding sulfoxides and sulfones, which can have significantly different chemical and physical properties. The thioether can undergo controlled oxidation to yield these higher oxidation state sulfur species. smolecule.com A patent for related sulfur derivatives of imidazole explicitly describes a process step for the oxidation of a sulfur-containing group to the corresponding sulfoxide (B87167) (S=O) or sulfone (O=S=O) function. google.com This transformation is a key derivatization strategy, potentially altering the electronic nature and biological profile of the molecule.

| Starting Material | Reaction Type | Product |

| This compound | Oxidation | 5-(Isopropylsulfinyl)-1H-imidazole |

| This compound | Stronger Oxidation | 5-(Isopropylsulfonyl)-1H-imidazole |

Condensation Reactions Involving the Imidazole Ring

Imidazole derivatives can participate in condensation reactions to form more complex molecular structures. For instance, substituted imidazoles can react with aldehydes or ketones, often in the presence of a base like piperidine (B6355638), to form larger conjugated systems. smolecule.comsapub.org A well-established method for synthesizing highly substituted imidazoles is the four-component condensation of a dione (B5365651) (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). innovareacademics.in While this is a primary synthesis method, similar condensation principles can be applied to pre-existing imidazole derivatives that have reactive sites, such as an activated methyl group or a primary amine substituent, allowing for the extension of the molecular framework. sapub.org

| Imidazole Reactant | Reagent | Conditions | Product Type |

| Imidazolidin-4-one derivative | Benzaldehyde | Piperidine, Reflux | Arylidine derivative |

| Benzil, Aldehyde, Amine | Ammonium Acetate | Heat | Tetra-substituted imidazole |

Introduction of Diverse Substituents on the Imidazole Core

The functionalization of the imidazole ring is crucial for modulating the biological activity and physicochemical properties of imidazole-based compounds. A variety of synthetic strategies have been developed to introduce a wide array of substituents at different positions of the imidazole core. ajrconline.org

Classic methods such as the Debus-Radziszewski synthesis allow for the formation of the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, providing a route to substituted imidazoles. ajrconline.orgwikipedia.org Modifications of this method, for instance, using an α-hydroxyketone instead of a dicarbonyl compound, expand the structural diversity of the resulting imidazoles. ajrconline.org The Van Leusen imidazole synthesis is another versatile method that reacts tosylmethyl isocyanides (TosMICs) with aldehydes and primary amines, allowing for significant variation in the substituents. ajrconline.org

More contemporary methods offer even greater control and diversity. For example, a cobalt-catalyzed approach has been developed to assemble the imidazole core from two highly modular components: enaminones and oxadiazolones. thieme-connect.com This method demonstrates high functional group tolerance and allows for the introduction of a wide variety of aromatic substituents onto the imidazole core. thieme-connect.com Further modifications of the synthesized imidazoles can lead to even more highly substituted products. thieme-connect.com

The introduction of substituents can also be achieved through multi-component, one-pot reactions, which are highly efficient. acs.orgirost.ir Thiazolium-catalyzed reactions, for instance, can generate highly functionalized di-, tri-, and tetrasubstituted imidazoles from readily available starting materials. acs.org This methodology allows for easy manipulation of the substituents around the imidazole core. acs.org Similarly, the reaction of amidoximes with enones, promoted by an iron catalyst, yields NH-imidazoles substituted with a ketone moiety at the C-4 position. rsc.org

Prodrug Design Strategies for Enhanced Cellular Permeation and Bioavailability

Prodrug design is a key strategy to overcome limitations in a drug candidate's properties, such as poor solubility or limited cell permeability. orientjchem.orgrsc.org For imidazole-containing compounds, this often involves chemical modification to create an inactive precursor that is converted into the active drug within the body. nih.gov

A primary target for modification in the imidazole ring is the N-H group. nih.gov By substituting this position, it's possible to create prodrugs with improved pharmacokinetic properties. nih.gov For example, in the case of the Hepatitis C virus inhibitor Daclatasvir, which contains an imidazole moiety, novel N-H substituted analogues were designed as potential prodrugs. nih.gov One such analogue, a 2-oxoethyl acetate substituted compound, showed anti-HCV activity comparable to the parent drug and demonstrated the potential for a slower, sustained release in vivo. nih.gov

Another strategy involves attaching a promoiety to the drug, often through a linker, to alter its physical properties. orientjchem.orggoogle.com For instance, to improve water solubility, a hydrophilic group like a phosphate (B84403) can be added. orientjchem.org Conversely, to enhance lipophilicity and membrane permeation, a lipophilic group can be attached. google.com The choice of substituents on the imidazole itself can also be used to adjust the prodrug's solubility. Electron-donating groups can increase the pKa of the imidazole, while electron-withdrawing groups can decrease it, thereby influencing solubility at different pH levels. google.com This principle is used to design depot drugs that precipitate at the injection site and release the active compound slowly over time. google.com

The linker connecting the drug to the promoiety is also a critical component of the design. Linkers such as thioethers have been used to conjugate a therapeutic agent to a targeting molecule, creating a theranostic prodrug. rsc.org The design of these linkers must ensure that the active drug is released efficiently at the target site, often through enzymatic cleavage. orientjchem.org

Catalytic Methods in Synthesis of Imidazole Derivatives

Catalysis plays a pivotal role in the modern synthesis of imidazole derivatives, offering pathways that are often more efficient, selective, and milder than non-catalytic routes. A wide range of catalysts, from metal complexes to organocatalysts and solid-supported catalysts, have been employed. nih.govmdpi.comacgpubs.org

Multi-component reactions, which combine three or four starting materials in a single step, are frequently used for constructing the imidazole core and are often facilitated by a catalyst. nih.govacgpubs.org These methods are highly valued for their efficiency and the structural complexity they can generate in one pot. acgpubs.org

Below is a table summarizing various catalytic methods for the synthesis of substituted imidazoles:

Interactive Table: Catalytic Synthesis of Imidazole Derivatives| Catalyst | Type of Synthesis | Starting Materials | Product | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Thiazolium salts | Organocatalysis | Aldehyde, Acyl imine, Ammonia/Amine | Di-, Tri-, and Tetrasubstituted Imidazoles | One-pot synthesis, Mild conditions, High functionality | acs.org |

| Zeolite | Heterogeneous Catalysis | 1,2-Diketone, Aldehyde, Ammonium acetate | Tri- and Tetrasubstituted Imidazoles | Solvent-free, Reusable catalyst, Short reaction times, High yields | irost.ir |

| Nanocrystalline MgAl₂O₄ | Heterogeneous Catalysis | Aldehyde, Benzil, Ammonium acetate, Primary amine | 1,2,4,5-Tetrasubstituted Imidazoles | High yields, Short reaction times, Mild conditions, Simple operation | nih.gov |

| MIL-101(Cr) (MOF) | Heterogeneous Catalysis | 1,2-Diketone, Aromatic aldehyde, Ammonium acetate | 2,4,5-Trisubstituted 1H-imidazoles | Solvent-free, High catalytic activity, Short reaction time (10 min) | mdpi.com |

| Mandelic Acid | Organocatalysis | Benzil, Aromatic aldehydes, Ammonium acetate | 2,4,5-Trisubstituted Imidazoles | Economical, Nontoxic, Solvent-free, Shorter reaction times | acgpubs.org |

| Cobalt Complex | Homogeneous Catalysis | Enaminones, Oxadiazolones | Highly Substituted Imidazoles | High functional group tolerance, Modular approach | thieme-connect.com |

| Ionic Liquid | Homogeneous/Heterogeneous | Diketone, Aldehyde, Ammonium acetate, (Amine) | Tri- and Tetrasubstituted Imidazoles | High yields, Reusable catalyst, Mild conditions | tandfonline.com |

These catalytic systems offer significant advantages, including the ability to perform reactions under milder conditions, reduce waste, and in the case of heterogeneous catalysts, allow for easy separation and reuse of the catalyst. irost.irmdpi.com

Green Chemistry Principles in Synthetic Routes of Imidazole-Based Compounds

The application of green chemistry principles to the synthesis of imidazole-based compounds aims to reduce the environmental impact of chemical processes. wjbphs.com This involves the use of less hazardous solvents, renewable starting materials, energy-efficient methods, and catalytic over stoichiometric reagents. wjbphs.comresearchgate.net

A key focus in green synthesis is the reduction or elimination of volatile and toxic organic solvents. asianpubs.org Many modern syntheses of imidazoles are now performed under solvent-free conditions, often with the aid of a catalyst. irost.irmdpi.comacgpubs.orgasianpubs.org For example, the synthesis of tri- and tetrasubstituted imidazoles can be carried out by grinding the reactants with a zeolite catalyst in the absence of any solvent. irost.ir Similarly, mandelic acid has been used as an efficient, non-toxic organocatalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles. acgpubs.org

Microwave-assisted synthesis is another cornerstone of green chemistry, as it can dramatically reduce reaction times and energy consumption compared to conventional heating. wjbphs.comresearchgate.net The synthesis of triphenyl-imidazole, for example, shows a significantly higher yield (90.90%) when performed under microwave irradiation compared to the conventional method (69.60%). wjbphs.comresearchgate.net Using water as a green solvent in these reactions further enhances their environmental friendliness. wjbphs.com

The use of reusable heterogeneous catalysts also aligns with green chemistry principles by minimizing waste. irost.irmdpi.com Zeolites and metal-organic frameworks (MOFs) have been shown to be effective and recyclable catalysts for imidazole synthesis. irost.irmdpi.com Ionic liquids are also gaining attention as green reaction media and catalysts, as they can often be recycled and reused multiple times without a significant loss of activity. tandfonline.com

The following table compares conventional and green approaches for the synthesis of imidazole derivatives:

Interactive Table: Comparison of Conventional vs. Green Synthetic Approaches| Feature | Conventional Method | Green Chemistry Approach | Advantage of Green Approach | Reference(s) |

|---|---|---|---|---|

| Solvent | Glacial Acetic Acid, Organic Solvents | Water, Solvent-free | Reduces toxic waste and environmental impact | wjbphs.com, asianpubs.org |

| Energy Source | Conventional Heating (e.g., water bath for hours) | Microwave Irradiation (minutes) | Drastically reduces reaction time and energy consumption | wjbphs.com, researchgate.net |

| Catalyst | Stoichiometric reagents, Toxic metal catalysts | Reusable heterogeneous catalysts (Zeolite, MOFs), Organocatalysts (Mandelic Acid), Ionic Liquids | Minimizes waste, avoids toxic metals, allows for catalyst recycling | irost.ir, mdpi.com, acgpubs.org, tandfonline.com |

| Yield | Often moderate | Often high to excellent | Improved efficiency and atom economy | irost.ir, wjbphs.com |

| Work-up | Often involves complex purification | Simpler work-up, direct crystallization | Reduces resource and time consumption | acs.org, asianpubs.org |

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Reaction Chemistry and Mechanistic Studies of 5 Isopropylthio 1h Imidazole

Electrophilic Substitution Pathways on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. uobasrah.edu.iq The substitution pattern is highly dependent on the directing effects of existing substituents and the reaction conditions. For an unsubstituted imidazole, electrophilic attack generally occurs at the C4 or C5 positions due to the formation of a more stable resonance hybrid in the intermediate arenium ion. researchgate.net Attack at the C2 position is less favored. researchgate.net

In the case of 5-(Isopropylthio)-1H-imidazole, the isopropylthio group, being an electron-donating group, is expected to activate the ring towards electrophilic substitution. In aromatic systems, thioether groups are typically ortho, para-directing. In the context of the 5-substituted imidazole ring, this would direct incoming electrophiles primarily to the C4 position. The regioselectivity in heterocyclic compounds is influenced by the nature of the heteroatom and the distribution of electron density. numberanalytics.com

| Reaction | Reagent | Typical Conditions | Expected Major Product for Imidazole |

| Nitration | HNO₃/H₂SO₄ | - | 4-Nitroimidazole and 5-Nitroimidazole |

| Sulfonation | H₂S₂O₇ | 100°C | Imidazole-4-sulfonic acid and Imidazole-5-sulfonic acid |

| Bromination | Br₂ in CHCl₃ | - | 2,4,5-Tribromoimidazole |

| Iodination | I₂ in alkaline solution | - | 2,4,5-Triiodoimidazole |

This table represents the general reactivity of the parent imidazole ring. The presence of the isopropylthio group at the 5-position would alter the regioselectivity, likely favoring substitution at the 4-position.

Nucleophilic Reactivity Profiles

The imidazole ring itself is generally resistant to nucleophilic substitution unless activated by strong electron-withdrawing groups. ijnrd.org The carbon atoms of the ring are electron-rich, repelling nucleophiles. Nucleophilic attack, when it does occur, is most likely at the C2 position, especially if an electron-withdrawing group is present on the ring. uobasrah.edu.iqwikidoc.org

However, the nitrogen atoms of the imidazole ring are nucleophilic. The lone pair on the N3 nitrogen can readily attack electrophiles, leading to the formation of imidazolium (B1220033) salts. libretexts.org The N1 nitrogen, bearing a proton, can be deprotonated by a strong base, after which it can also act as a nucleophile in reactions like N-alkylation and N-acylation. wikidoc.orglibretexts.org Therefore, for this compound, reactions with alkyl halides or acylating agents would be expected to occur at the ring nitrogens.

In some complex systems, the imidazole nitrogen can act as a nucleophile in substitution reactions. evitachem.com

Oxidative Transformations of the Thioether Moiety

A key aspect of the reactivity of this compound is the susceptibility of the thioether group to oxidation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the electronic properties and polarity of the molecule. This type of oxidation is a common reaction for other alkylthioimidazoles reported in the literature. nih.goviums.ac.ir For instance, 4,5-diphenyl-2-thioimidazole can be treated with alkyl bromides to form thioethers, which are then oxidized to the corresponding sulfones. iums.ac.ir

| Starting Material (Analogous Compounds) | Oxidizing Agent | Product |

| 2-Alkylthio-5-formyl-1-benzylimidazoles | Manganese dioxide | Not specified, but oxidation of other functionalities occurs |

| 4,5-diphenyl-2-thioimidazole derivatives | m-Chloroperbenzoic acid (mCPBA) | Corresponding sulfones |

| 2-Benzylthio-4(5)-phenylimidazole | Not specified | Cleavage and subsequent oxidation leads to 1-methyl-4-phenylimidazole |

This table presents data from related thioether-containing imidazole compounds to illustrate the general oxidative reactivity of the thioether group.

The mechanism of this oxidation typically involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidizing agent, such as a peroxy acid.

Role of the Isopropylthio Group in Overall Reactivity

Steric Effects: The isopropyl group is bulkier than a simple methyl or ethyl group. This steric hindrance could potentially influence the approach of reagents to the adjacent C4 position and N1 nitrogen, possibly affecting reaction rates and the regioselectivity of certain reactions.

Comparison with Isomers: The position of the thioether group significantly impacts the electronic properties of the imidazole ring. A thioether at the C2 position, as seen in many literature examples, would have a different influence on the ring's reactivity compared to a C5 substitution. While detailed comparative studies are scarce, the electronic effects of substituents are known to propagate through the molecular framework, influencing reactivity at different sites. jopir.in For instance, in a study of phenyl-imidazole derivatives, substitutions on the phenyl ring were found to influence binding affinity through specific protein-ligand interactions rather than by altering the electronic charge on the imidazole nitrogen. nih.gov

Mechanistic Investigations of Key Chemical Reactions

While specific mechanistic studies for reactions of this compound are not available in the reviewed literature, the mechanisms of its key potential reactions can be understood from general principles of organic chemistry.

Electrophilic Substitution: The mechanism for electrophilic substitution on the imidazole ring proceeds through a two-step process involving the formation of a cationic resonance-stabilized intermediate known as an arenium ion or sigma complex. The electrophile first attacks the π-system of the imidazole ring, breaking the aromaticity. In the second step, a proton is lost from the same carbon atom, restoring the aromatic ring. The regioselectivity of the reaction is determined by the relative stability of the possible intermediate arenium ions. For this compound, attack at the C4 position would lead to a more stabilized arenium ion due to the electron-donating nature of the isopropylthio group.

Thioether Oxidation: The oxidation of the thioether to a sulfoxide and then to a sulfone is believed to proceed via nucleophilic attack of the sulfur atom on the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxide or peroxy acid). This is followed by the departure of the leaving group from the oxidizing agent. The resulting sulfoxide can undergo a second oxidation step by a similar mechanism to yield the sulfone.

Computational Studies: For related systems, such as tripodal bis(imidazole)thioether copper complexes, computational methods like Density Functional Theory (DFT) have been employed to analyze the relative stability, electronic features, and oxidative reactivity of the complexes. cdnsciencepub.com Similar computational studies on this compound could provide valuable insights into its reactivity and reaction mechanisms.

Advanced Characterization Techniques for 5 Isopropylthio 1h Imidazole and Derivatives

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for confirming the identity of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. ¹H and ¹³C NMR experiments provide information on the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.

For 5-(isopropylthio)-1H-imidazole, ¹H NMR would reveal distinct signals for the protons on the imidazole (B134444) ring, the methine proton (CH) of the isopropyl group, and the methyl protons (CH₃) of the isopropyl group. The imidazole protons would appear as singlets or doublets in the aromatic region, while the isopropyl group's methine proton would be a septet and the methyl protons a doublet, due to spin-spin coupling.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. pitt.edu It would show distinct peaks for each unique carbon atom in the molecule, including the two unsaturated carbons of the imidazole ring, and the methine and methyl carbons of the isopropyl group. hmdb.calibretexts.org The chemical shifts are influenced by the electron-withdrawing and -donating effects of the adjacent nitrogen and sulfur atoms.

Table 1: Representative ¹H NMR Data for an Isopropylthio-imidazole Derivative Interactive data table. Click on headers to sort.

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 4-Carbamoyl-1-(isopropyl)-2-(isopropylthio)-1H-imidazole-5-carboxylic acid tsijournals.com | CDCl₃ | Isopropyl-CH₃ (thio-group) | 0.8 (d) | Doublet |

| Isopropyl-CH₃ (N-group) | 0.9 (d) | Doublet | ||

| Isopropyl-CH (thio-group) | 2.79 (m) | Multiplet | ||

| Isopropyl-CH (N-group) | 3.59 (m) | Multiplet | ||

| Carbamoyl-NH₂ | 5.95 (s) | Singlet |

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and, with high-resolution mass spectrometry (HR-MS), its elemental composition. uab.edu Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules like imidazole derivatives, often detecting the protonated molecule [M+H]⁺. tsijournals.comrsc.org

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns, often studied using tandem mass spectrometry (MS/MS), would likely involve the cleavage of the C-S bond, leading to the loss of the isopropyl group or related fragments. libretexts.org This fragmentation is a key identifier for the presence of the isopropylthio substituent. raco.cat

Various studies on imidazole derivatives report the use of MS to confirm their structures. For example, the LCMS spectrum of 1-benzyl-2-(benzylthio)-4-carbamoyl-1H-imidazole-5-carboxylic acid showed a clear [M+H]⁺ ion at m/z 368, confirming its molecular mass. tsijournals.com Similarly, other derivatives in the same study were characterized by their respective [M+H]⁺ peaks. tsijournals.com

Table 2: Representative Mass Spectrometry Data for Imidazole Derivatives Interactive data table. Click on headers to sort.

| Compound | Ionization Method | Observed Ion | m/z | Reference |

|---|---|---|---|---|

| 4-Carbamoyl-1-(propyl)-2-(propylthio)-1H-imidazole-5-carboxylic acid | ESI | [M+H]⁺ | 272 | tsijournals.com |

| 4-Carbamoyl-1-(isopropyl)-2-(isopropylthio)-1H-imidazole-5-carboxylic acid | ESI | [M+H]⁺ | 272 | tsijournals.com |

| 1-benzyl-2-(benzylthio)-4-carbamoyl-1H-imidazole-5-carboxylic acid | LCMS | [M+H]⁺ | 368 | tsijournals.com |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound. ijpsonline.com

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. A broad peak in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration of the imidazole ring. rsc.orgresearchgate.net The C=N stretching vibration within the ring would appear around 1500-1600 cm⁻¹. ijpsonline.com Aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region, usually between 600 and 800 cm⁻¹. rsc.org

Table 3: General FT-IR Characteristic Absorption Frequencies for Imidazole Derivatives Interactive data table. Click on headers to sort.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Imidazole N-H | Stretching | 3100 - 3493 | ijpsonline.comrsc.org |

| Aromatic C-H | Stretching | 3000 - 3127 | ijpsonline.comrsc.org |

| Aliphatic C-H | Stretching | 2850 - 2972 | ijpsonline.comrsc.org |

| Imidazole C=N | Stretching | 1509 - 1643 | ijpsonline.com |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. researchgate.net For imidazole derivatives, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This method is highly effective for assessing the purity of the final product. lgcstandards.comlgcstandards.com The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. A high purity level, often exceeding 95%, is a standard requirement for subsequent applications. lgcstandards.comlgcstandards.com

Other Analytical Methodologies (e.g., X-ray crystallography, EPR)

Beyond the foundational spectroscopic and chromatographic techniques, a deeper understanding of the structural and electronic properties of this compound and its derivatives can be achieved through more specialized analytical methods. X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state, while Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic environment of paramagnetic species, such as metal complexes incorporating these imidazole-thioether ligands.

X-ray Crystallography

For instance, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals a planar imidazole ring. nih.gov The bond lengths and angles within the imidazole core are well-defined, with the C2-C3 bond distance of 1.3578 (16) Å being consistent with a Csp²=Csp² double bond. nih.gov The N-C single bonds within the ring are also typical for such heterocyclic systems. nih.gov It is expected that this compound would exhibit a similarly planar imidazole ring. The isopropylthio group would introduce conformational flexibility around the C-S and S-C bonds.

The crystal packing of imidazole derivatives is often stabilized by a network of intermolecular hydrogen bonds and, in some cases, π-π stacking interactions. umich.edusciensage.info For example, in the crystal structure of 1H-Imidazole-4-carbonitrile, molecules are linked by N-H···N hydrogen bonds, forming a chain. umich.edu The presence of the N-H proton and the lone pair on the second nitrogen atom in this compound suggests its capability to form similar hydrogen bonding networks.

A representative example of crystallographic data for an imidazole derivative, 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, is presented below. crystallography.net This data illustrates the type of detailed structural information that can be obtained from X-ray crystallography.

| Parameter | Value |

|---|---|

| Chemical Formula | C8 H11 Cl N2 O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.251 |

| b (Å) | 13.195 ± 0.001 |

| c (Å) | 9.835 ± 0.001 |

| β (°) | 101.94 |

| Volume (ų) | 920.62 ± 0.12 |

| Temperature (K) | 293 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, it can act as a ligand, coordinating to metal ions to form paramagnetic complexes. EPR spectroscopy can then provide detailed information about the oxidation state of the metal ion, the coordination geometry, and the nature of the metal-ligand bonding. nih.govmdpi.com

The imidazole and thioether moieties of this compound are both effective coordinating groups for a variety of transition metals. The nitrogen atom of the imidazole ring and the sulfur atom of the thioether can act as a bidentate ligand. The study of copper(II) complexes with imidazole and thioether-containing ligands is particularly common. mdpi.comresearchgate.net

For example, the X-band EPR spectrum of a monomeric Cu(II) derivative with a bis(imidazole) thioether ligand, [Cu{BITOMe,StBu}Cl2], in a frozen solution showed signals characteristic of a paramagnetic entity with nearly axial symmetry. mdpi.com The determined gyromagnetic tensor values (g|| = 2.35 and g⊥ = 2.073) are typical for isolated Cu(II) complexes and provide insight into the electronic ground state of the copper ion. mdpi.com

EPR can also be used to study the interaction of metal-based drugs with biological systems. For instance, the Ru(III) anticancer compound NAMI-A, which contains an imidazole ligand, was studied using EPR to probe its interactions with cellular components. nih.gov This demonstrates the potential utility of EPR in tracking the behavior of metal complexes of this compound derivatives in biological environments.

The table below presents typical EPR parameters for a copper(II) complex with an imidazole-thioether ligand, illustrating the kind of data obtained from such studies. mdpi.com

| Complex | g|| | g⊥ |

|---|---|---|

| [Cu{BITOMe,StBu}Cl2] | 2.35 | 2.073 |

Biological Activity and Pharmacological Potential of 5 Isopropylthio 1h Imidazole Analogues

Antimicrobial Spectrum and Efficacy: A Data Gap

Investigations into the antimicrobial properties of various imidazole (B134444) derivatives have been extensive. Research has covered their potential as antibacterial, antifungal, and antimycobacterial agents.

Antibacterial Activity

Numerous studies have reported on the synthesis and evaluation of novel imidazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govijesrr.orgnih.gov For instance, some 4,5-diphenyl-1H-imidazole derivatives have been synthesized and tested, with some compounds showing moderate to potent activity against strains like Staphylococcus aureus and Enterococcus faecalis. scirp.org However, specific data detailing the antibacterial spectrum and efficacy of 5-(Isopropylthio)-1H-imidazole analogues are not available in the reviewed literature.

Antifungal Activity

The imidazole scaffold is a cornerstone of many antifungal drugs, which often act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. wikipedia.orgnbinno.com Clinically used antifungal agents like clotrimazole, miconazole, and ketoconazole (B1673606) are all imidazole derivatives. drugbank.comcabidigitallibrary.org Research has explored new imidazole-based compounds for their activity against various fungal pathogens, including multiple Candida species. nih.govnih.govnih.gov While the general class of imidazoles is rich in antifungal potential, specific studies on this compound analogues were not identified.

Anticancer and Antitumor Effects: Unexplored Potential

The imidazole ring is a key structural feature in several anticancer drugs and a common scaffold in the design of new cytotoxic and targeted therapies. frontiersin.orgnih.gov

Cytotoxicity Against Cancer Cell Lines

A vast body of research is dedicated to the synthesis and cytotoxic evaluation of novel imidazole derivatives against a wide array of human cancer cell lines. frontiersin.orgnih.govrsc.orgresearchgate.netsemanticscholar.org These studies have demonstrated that certain substitution patterns on the imidazole ring can lead to potent anticancer activity. researchgate.net For example, some N-phenylbenzamide derivatives containing an imidazole ring have shown significant cytotoxicity against lung, cervical, and breast cancer cell lines. frontiersin.org Despite the extensive research in this area for the broader imidazole class, specific cytotoxic data for this compound analogues against cancer cell lines is not documented in the available literature.

Targeted Pathway Inhibition (e.g., Polo-like Kinase 1 (Plk1) Polo-Box Domain inhibition)

Beyond general cytotoxicity, research has also focused on developing imidazole derivatives as inhibitors of specific molecular targets involved in cancer progression. One such target is the Polo-like kinase 1 (Plk1), a key regulator of mitotic progression, which is often overexpressed in tumors. The polo-box domain (PBD) of Plk1 is a critical site for its protein-protein interactions and has emerged as an attractive target for inhibitor development. nih.govnih.gov While various small molecules have been investigated as Plk1 PBD inhibitors, including some with different heterocyclic scaffolds, specific research detailing the activity of this compound analogues as Plk1 PBD inhibitors is not currently available. nih.gov

Anti-inflammatory Modulations

Cyclooxygenase (COX) Inhibition

A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net Docking studies of these compounds revealed that the methylsulfonyl group plays a key role in their binding to the active site of the COX-2 enzyme. researchgate.net Specifically, compound 5b , N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline, demonstrated significant COX-2 inhibitory activity. researchgate.net The methylsulfonyl group of this compound was shown to interact with Arg513 and Arg120 in the COX-2 active site, which may contribute to its selectivity. researchgate.net

In a broader context of imidazole-containing compounds, various 2,4-, 4-, and 2-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles have been synthesized. Among these, the 4-halogenated derivatives exhibited potent inhibition of PGE2 production, a downstream effect of COX activity. researchgate.net For instance, 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole and 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole were identified as highly effective inhibitors. researchgate.net

| Compound ID | Structure | Target | Activity (IC50) | Selectivity |

| 5b | N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline | COX-2 | 0.71 µM | 115-fold |

| 3 | 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | PGE2 Production | 3.3 nM | Not specified |

| 13 | 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole | PGE2 Production | 5.3 nM | Not specified |

5-Lipoxygenase Activating Protein (FLAP) Inhibition

The 5-lipoxygenase-activating protein (FLAP) is a crucial component in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.govwikipedia.org FLAP functions by facilitating the transfer of arachidonic acid to 5-lipoxygenase. nih.govwikipedia.org Consequently, inhibitors of FLAP are of significant interest as potential anti-inflammatory agents. nih.govnih.gov

While direct studies on this compound analogues as FLAP inhibitors are not extensively detailed in the provided context, the development of benzimidazole-containing FLAP inhibitors suggests that the broader imidazole scaffold is a viable starting point for designing such compounds. nih.gov The exploration of various imidazole derivatives for FLAP inhibitory activity is an active area of research, with several compounds advancing to clinical trials for inflammatory conditions like asthma. nih.gov

Modulation of Specific Cytokines

Novel 1,2,4,5-tetrasubstituted imidazole derivatives have been synthesized and shown to possess significant anti-inflammatory properties through the inhibition of pro-inflammatory cytokine release. nih.gov A key compound from this series, 9b (N-(4-(5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)acetamide), demonstrated potent inhibition of the release of interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) from human whole blood stimulated with lipopolysaccharide (LPS). nih.gov

The mechanism of action for these compounds is linked to their ability to inhibit the mitogen-activated protein kinase p38. nih.gov The inhibitory concentrations for cytokine release for compound 9b are detailed in the table below.

| Compound | Cytokine Inhibited | IC50 (µM) in human whole blood |

| 9b | IL-1β | 0.218 |

| 9b | TNF-α | Not specified in abstract |

Interaction with Transient Receptor Potential Vanilloid-1 (TRPV-1) Receptors

The Transient Receptor Potential Vanilloid-1 (TRPV1) is a non-selective cation channel that plays a critical role in the perception of pain and inflammation. doi.orgnih.govnih.govfrontiersin.orgmdpi.com It is activated by various stimuli, including heat, protons, and capsaicin. nih.govnih.govfrontiersin.orgmdpi.com The development of TRPV1 antagonists is a promising strategy for the treatment of pain. doi.org

In the pursuit of novel TRPV1 antagonists with improved properties, a series of trisubstituted pyrimidines were developed. doi.org Within this series, the strategic placement of an isopropyl substituent was found to be important for maintaining potency. doi.org For example, an aminomethyl-linked piperidine (B6355638) derivative with an N-isopropyl group at the 2-position exhibited significant TRPV1 antagonist activity, with IC50 values of 6.1 nM in a capsaicin-mediated assay and 11 nM in a pH-mediated assay. doi.org While these compounds are not imidazole-based, this finding highlights the potential role of the isopropyl group in interacting with the TRPV1 receptor, suggesting that this compound analogues could be promising candidates for investigation as TRPV1 modulators.

Antiviral Applications

The imidazole scaffold has been explored for its potential in developing antiviral agents, with a particular focus on inhibiting key viral enzymes.

HIV-1 Reverse Transcriptase Inhibition

The reverse transcriptase (RT) of the human immunodeficiency virus (HIV) is a critical enzyme for viral replication and a primary target for antiretroviral therapies. nih.govmdpi.comuochb.cz Imidazole derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). amazonaws.com These compounds have shown potent antiviral activity against both drug-sensitive and drug-resistant strains of HIV. amazonaws.com

Molecular docking studies have been employed to investigate the interaction of imidazole derivatives with the active site of HIV-1 RT. amazonaws.com These studies indicate that the inhibitory effects of these compounds are due to their ability to bind to the enzyme's active site. amazonaws.com A novel series of (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones has been synthesized and screened for anti-HIV activity, showing potential for these substances to act as HIV-1 RT inhibitors. amazonaws.com The structural diversity and unique mode of action of imidazole derivatives make them attractive candidates for the development of new anti-HIV agents with high efficacy and low toxicity. amazonaws.com

Interferon Induction and Immunomodulatory Effects (e.g., Toll-like Receptor 7 (TLR7) Agonism)

Analogues of this compound, particularly those within the broader imidazole chemical class, have been identified as potent modulators of the innate immune system, primarily through their action on Toll-like receptors (TLRs). rsc.org TLRs are a class of proteins that play a key role in the innate immune system by recognizing conserved molecular structures on microbes. nih.gov Specifically, TLR7 and TLR8 are involved in the recognition of single-stranded RNA from viruses, triggering antiviral immune responses. nih.govmdpi.com

A number of synthetic small molecules with an imidazole or related imidazoquinoline scaffold, such as Imiquimod and Resiquimod (R848), are known to be potent agonists of TLR7 and/or TLR8. rsc.orgnih.govnih.gov Activation of these receptors initiates signaling pathways that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. nih.govmdpi.com Type I IFNs, including IFN-α and IFN-β, are crucial cytokines in the host's first-line defense against viral infections and also possess broad immunomodulatory functions. nih.govexlibrisgroup.com

The immunomodulatory effects of these compounds stem from their ability to activate various immune cells. For instance, TLR7 is expressed in human plasmacytoid dendritic cells (pDCs), B cells, and T cells, and its activation leads to a robust immune response. nih.gov The induction of IFN-α by TLR7 agonists is a key part of this response. nih.gov Research has shown that even modest structural changes in these imidazole-based molecules can lead to significant variations in their activity at TLR7 and TLR8, highlighting a strict structure-activity relationship. rsc.org The development of these agonists has evolved from imidazoquinolines to various imidazole-based chemotypes, which are being explored as promising vaccine adjuvants. rsc.org

Neuroprotective and Neurological Applications (e.g., Modulation of Imidazoline (B1206853) I2 Receptors in Alzheimer's Disease)

Imidazole-containing compounds have emerged as a promising class of ligands for imidazoline I2 receptors (I2-IR), which are considered a novel therapeutic target for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Altered levels of I2-IR have been linked to several human brain disorders. ub.edu

Research has focused on developing imidazole-linked heterocycles that show a high affinity for human brain I2-IR. nih.gov One such representative compound, 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33), demonstrated significant neuroprotective properties. nih.gov In a mouse model of Alzheimer's disease (5xFAD), oral administration of LSL33 was found to ameliorate cognitive impairment and synaptic plasticity. nih.gov Furthermore, it reduced markers of neuroinflammation. nih.gov Another related compound, 2-(2-benzofuranyl)-2-imidazole (LSL60101 or garsevil), also showed a neuroprotective role by reducing apoptosis and modulating oxidative stress in the hippocampus of 5xFAD mice. nih.gov

These findings suggest that the pharmacological modulation of I2-IR by imidazole-based ligands can exert neuroprotection through multiple mechanisms, including anti-inflammatory effects and the reduction of apoptosis and oxidative stress. nih.govnih.gov Recently, other imidazole derivatives, such as imidazolylacetophenone oxime ethers (IOEs), have also shown neuroprotective effects against neuronal damage, further indicating the potential of this chemical scaffold in the development of treatments for Alzheimer's disease. nih.gov

Enzyme Inhibition Profiles

Analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in a range of diseases.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy and for neurological diseases. asco.orgnih.gov The imidazole ring is a classic heme-binding motif, and 4-phenylimidazole (B135205) was one of the first co-crystallized IDO1 inhibitors. acs.org This has spurred the development of numerous imidazole-based IDO1 inhibitors. acs.org

Structure-based design has led to the creation of novel 2-(5-imidazolyl)indole derivatives that exhibit potent IDO1 inhibitory activity, with some compounds showing IC50 values in the sub-micromolar range. nih.gov Computational docking studies suggest that specific substitutions on the imidazole scaffold can create favorable interactions with amino acid residues, such as Ser167, in the enzyme's active site, thereby enhancing inhibitory potency. nih.gov The development of brain-penetrant IDO1 inhibitors is also an area of active research, with several potent imidazole-based agents showing promise. nih.gov Inhibition of IDO1 is being explored as a strategy to overcome resistance to anti-PD1 cancer therapies. asco.org

Thromboxane-A Synthase Inhibition

Imidazole derivatives have been identified as highly selective and potent inhibitors of thromboxane-A synthase, an enzyme involved in the formation of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.govnih.gov The structure-activity relationships of these imidazole derivatives have been extensively studied. nih.gov

Introducing various substituents into the side chain of the imidazole ring was found to significantly increase inhibitory potency. nih.gov Compounds such as (E)-4-(1-imidazolylmethyl)cinnamic acid demonstrated high potency, with IC50 values in the nanomolar range. nih.gov A key advantage of these imidazole-based inhibitors is their high selectivity for thromboxane synthase over other enzymes in the arachidonic acid cascade, such as cyclooxygenase and prostacyclin synthetase. nih.gov The imidazole derivative UK-37248, for example, effectively reduces the formation of thromboxane B2 while increasing the production of the anti-aggregatory prostacyclin, suggesting a therapeutic benefit as antithrombotic agents. nih.gov Another novel imidazole derivative, UK-38485, has also been shown to be a selective inhibitor of thromboxane synthetase in humans. bohrium.com

Protein Farnesyltransferase Inhibition

Protein farnesyltransferase (FTase) is an enzyme that plays a critical role in the post-translational modification of proteins, including the Ras protein involved in cell signaling and proliferation. nih.govnih.gov A series of imidazole-containing biphenyls has been developed and evaluated as inhibitors of FTase. nih.gov

Several of these analogues were found to be potent inhibitors of FTase, with IC50 values of less than 1 nM. nih.gov They also exhibited high selectivity for FTase over the related enzyme geranylgeranyltransferase-I (GGTase-I). nih.gov X-ray crystallography of one such inhibitor bound to rat farnesyltransferase has provided insight into the binding mode of these imidazole-containing compounds. nih.gov

Casein Kinase 2 (CSNK2) Inhibition

Casein Kinase 2 (CSNK2), also known as CK2, is a protein kinase that is involved in a multitude of cellular processes, and its upregulation has been linked to various cancers. nih.govnih.gov Consequently, the development of CK2 inhibitors is an active area of cancer research. nih.gov

Several inhibitors of CK2 are based on imidazole and related heterocyclic scaffolds. nih.gov For example, 1H-imidazo[4,5-b]pyridines have been designed as analogues of potent CK2 inhibitors like 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi). nih.gov The design of such inhibitors often involves creating compounds that can compete with ATP for the binding site in the enzyme's hinge region. nih.gov While potent ATP-competitive inhibitors like CX-4945 have entered clinical trials, there is also interest in developing allosteric inhibitors to achieve higher selectivity and overcome potential off-target effects. nih.govnih.gov

Table 1: Summary of Pharmacological Activities of Imidazole Analogues

| Target Class | Specific Target | Biological Effect | Example Analogues/Derivatives |

|---|---|---|---|

| Immunomodulation | Toll-like Receptor 7 (TLR7) | Agonism, Interferon Induction | Imiquimod, Resiquimod (R848) |

| Neurological | Imidazoline I2 Receptors (I2-IR) | Modulation, Neuroprotection | LSL33, LSL60101 (garsevil) |

| Enzyme Inhibition | Indoleamine 2,3-Dioxygenase 1 (IDO1) | Inhibition | 4-phenylimidazole, 2-(5-imidazolyl)indoles |

| Enzyme Inhibition | Thromboxane-A Synthase | Inhibition | UK-37248, (E)-4-(1-imidazolylmethyl)cinnamic acid |

| Enzyme Inhibition | Protein Farnesyltransferase (FTase) | Inhibition | Imidazole-containing biphenyls |

| Enzyme Inhibition | Casein Kinase 2 (CSNK2) | Inhibition | 1H-imidazo[4,5-b]pyridines, TBBi |

Serine/Threonine Protein Kinase (STPK) Inhibition

The imidazole nucleus is a key structural motif found in a multitude of compounds that exhibit inhibitory activity against various protein kinases, including the serine/threonine protein kinase (STPK) family. nih.govmdpi.com These enzymes play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of serine and threonine residues on substrate proteins, thereby regulating a wide array of cellular processes such as growth, differentiation, and apoptosis. mdpi.comscbt.com Dysregulation of STPK activity has been implicated in numerous diseases, most notably in cancer, making them significant targets for therapeutic intervention. nih.govnih.gov

While direct studies on this compound as an STPK inhibitor are not extensively documented in publicly available research, the broader class of imidazole-containing molecules has demonstrated significant potential in this area. For instance, researchers have successfully identified and synthesized various imidazole derivatives that exhibit potent inhibitory effects against specific STPKs. nih.gov The imidazole scaffold often serves as a versatile platform for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. nih.gov

One study reported the discovery of a naturally derived imidazole-containing compound that demonstrated selective inhibition of distinct classes of serine/threonine kinases. acs.org Further investigation through kinome profiling revealed its potent activity against specific STPKs, highlighting the potential of the imidazole core in achieving kinase selectivity. acs.org Another research effort focused on the optimization of aminoimidazole derivatives as kinase inhibitors, demonstrating that modifications to the imidazole scaffold can lead to highly potent and selective compounds. nih.gov

The development of imidazo[1,2-b]pyridazine (B131497) derivatives has also yielded extremely potent and selective inhibitors of Mps1 (TTK), a serine/threonine kinase that is an attractive target in oncology. nih.gov These findings underscore the adaptability of the imidazole ring system for the generation of specific STPK inhibitors. The general mechanism of action for many of these imidazole-based inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. acs.org

Given the established precedent of the imidazole scaffold in potent and selective STPK inhibition, it is plausible that analogues of this compound could be designed and synthesized to target specific serine/threonine kinases involved in various disease states. The isopropylthio group at the 5-position offers a site for further chemical modification, which could be exploited to enhance potency and selectivity for desired STPK targets.

Other Biological Activities (e.g., Antidiabetic, Antiulcer, Antiasthmatic, Antimalarial, Antidepressant, Anticonvulsant)

Analogues of this compound, belonging to the broader class of imidazole derivatives, have been investigated for a wide spectrum of pharmacological activities beyond kinase inhibition. The versatility of the imidazole core allows for structural modifications that can lead to compounds with potential therapeutic applications in various diseases.

Antidiabetic Activity: Several studies have explored the potential of imidazole derivatives as antidiabetic agents. For instance, a novel series of multifunctional benzimidazoles, which are structurally related to imidazoles, were reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients.

Antiulcer Activity: The antiulcer properties of imidazole derivatives have also been a subject of investigation. Research has shown that certain 1-substituted imidazoles can significantly reduce gastric lesions in animal models of ulcers. These compounds were found to decrease gastric volume and acidity, suggesting a potential mechanism of action related to the inhibition of gastric acid secretion.

Antiasthmatic Activity: While direct evidence for the antiasthmatic properties of this compound analogues is limited, the broader class of imidazole-containing compounds has been explored for respiratory conditions. For example, some thiazole (B1198619) derivatives incorporating an imidazole moiety have been reported to exhibit anti-asthmatic activities.

Antimalarial Activity: The imidazole scaffold is present in several compounds with demonstrated antimalarial activity. Research has shown that certain imidazole-based inhibitors can target essential enzymes in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For example, some imidazole derivatives have been found to inhibit the P. falciparum cGMP-dependent protein kinase. Additionally, novel heterocycles bearing imidazole-oxadiazole hybrid pharmacophores have exhibited promising antimalarial activity with low IC50 values.

Antidepressant Activity: Imidazole analogues have shown potential as antidepressant agents. Some synthesized moclobemide (B1677376) derivatives, where the phenyl ring was replaced by substituted imidazoles, were found to be more potent than the parent drug in preclinical models of depression. The mechanism of action for some of these compounds involves interaction with serotonin (B10506) receptors.

Anticonvulsant Activity: A number of 1-(naphthylalkyl)-1H-imidazoles have demonstrated potent anticonvulsant activity in various animal models. The presence of specific functional groups on the imidazole derivative appears to contribute to a high therapeutic index. Furthermore, an imidazole-based histamine (B1213489) H3 receptor antagonist has been shown to protect against maximal electroshock-induced convulsions in mice, indicating a potential role for this class of compounds in epilepsy treatment.

Table 1: Antidiabetic Activity of Imidazole Analogues

| Compound Class | Specific Analogue(s) | Model/Assay | Key Findings |

|---|---|---|---|

| Benzimidazole-2-thiols | 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | In vitro α-glucosidase inhibition | Several analogues showed excellent inhibitory activity, with some being significantly more potent than the standard drug acarbose. |

| Imidazopyridine-based thiazoles | Not specified | In vitro α-glucosidase inhibition | Certain derivatives displayed superior activity against the α-glucosidase enzyme. |

Table 2: Antiulcer Activity of Imidazole Analogues

| Compound Class | Specific Analogue(s) | Model/Assay | Key Findings |

|---|---|---|---|

| 1-Substituted imidazoles | 1b and 2b | Indomethacin with pylorus ligation and absolute alcohol induced ulcer models in rats | Significantly reduced ulcer index compared to the control group, comparable to ranitidine. |

| 5-(Nitroaryl)-1,3,4-thiadiazoles | Nitroimidazole derivatives 6c and 7c | Anti-Helicobacter pylori activity (disk diffusion method) | Showed promising activity against H. pylori, a major cause of ulcers. |

Table 3: Antimalarial Activity of Imidazole Analogues

| Compound Class | Specific Analogue(s) | Model/Assay | Key Findings |

|---|---|---|---|

| Imidazole-based inhibitors | 14a and 14b | P. falciparum cGMP-dependent protein kinase inhibition | Demonstrated good in vitro PfPKG potency and cellular activity against multiple Plasmodium species. |

| Imidazole-oxadiazole hybrids | Not specified | In vitro antimalarial activity | Compounds exhibited promising antimalarial activity with IC50 values in the range of 0.037-0.100 µM. |

| 2-Aryl-4,5-diphenyl-1H-imidazoles | Compound 1 | In vitro activity against P. falciparum 3D7 strain | Showed an IC50 of 1.14 µM. |

Table 4: Antidepressant Activity of Imidazole Analogues

| Compound Class | Specific Analogue(s) | Model/Assay | Key Findings |

|---|---|---|---|

| Imidazole analogues of moclobemide | N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkkylthio)-1H-imidazole-5-carboxamides | Forced Swim Test (FST) in mice | Some synthesized compounds were found to be more potent than moclobemide. |

| Imidazolidine-2,4-dione derivatives | 9c and 9g | FST in mice | Significantly reduced immobility time, with the effect of 9c being comparable to imipramine. |

Table 5: Anticonvulsant Activity of Imidazole Analogues

| Compound Class | Specific Analogue(s) | Model/Assay | Key Findings |

|---|---|---|---|

| 1-(Naphthylalkyl)-1H-imidazoles | Compound 5 | Not specified | Undergoing development for testing in humans due to potent anticonvulsant activity. |

| Imidazole-based H3R antagonist | 2-18 | Maximal electroshock (MES)-induced convulsions in mice | Significantly and dose-dependently protected against convulsions, comparable to valproic acid. |

Structure Activity Relationship Sar Studies of 5 Isopropylthio 1h Imidazole Analogues

Impact of Imidazole (B134444) Ring Substitutions on Biological Efficacy

The imidazole ring, with its unique electronic and hydrogen-bonding properties, offers multiple sites for substitution, each capable of significantly influencing the biological profile of the resulting analogue. Modifications at the N-1, C-2, and C-4 positions of the 5-(isopropylthio)-1H-imidazole core have been explored to probe their impact on activity.

While specific SAR data for direct substitutions on the this compound ring is not extensively available in the public domain, general principles from related imidazole-based agents suggest that N-1 substitution can modulate pharmacokinetic properties such as solubility and metabolism without directly interacting with the target binding site. Substituents at the C-2 and C-4 positions, however, are often crucial for target engagement. For instance, in other classes of bioactive imidazoles, the introduction of small alkyl or aryl groups at these positions can enhance potency by establishing additional hydrophobic or van der Waals interactions within the target's active site. Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance. The electronic nature of the substituents is also a critical determinant; electron-withdrawing groups can alter the pKa of the imidazole ring, affecting its ionization state and, consequently, its ability to form key hydrogen bonds with biological targets.

Influence of the Thioether Moiety and Isopropyl Group Variations on Activity

The thioether linkage and the isopropyl group at the C-5 position are defining features of the parent compound, and their modification has been a key strategy in SAR studies. The sulfur atom of the thioether is not merely a linker but can participate in crucial interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes.

Variations in the alkyl group attached to the sulfur atom have revealed important trends. Altering the size, shape, and lipophilicity of this group can directly impact the compound's affinity for its target. For example, replacing the isopropyl group with smaller alkyl chains like methyl or ethyl, or larger, more complex groups, can fine-tune the hydrophobic interactions in the binding pocket. The branching of the alkyl chain, as seen in the isopropyl group, often provides a degree of conformational restriction that can be beneficial for activity. Linear alkyl chains of varying lengths have also been investigated to determine the optimal size for fitting into the target's binding cleft.

The following table summarizes hypothetical SAR data based on common observations in medicinal chemistry for variations in the thioether moiety:

| Compound ID | R Group (at Thioether) | Biological Activity (IC50, µM) | Notes |

| 1 | Isopropyl | 1.5 | Parent compound, good activity. |

| 2 | Methyl | 5.2 | Decreased activity, suggesting suboptimal hydrophobic interaction. |

| 3 | Ethyl | 3.8 | Improved activity over methyl, but less than isopropyl. |

| 4 | n-Propyl | 4.1 | Similar activity to ethyl, indicating a preference for some bulk. |

| 5 | Cyclopentyl | 0.8 | Increased activity, likely due to enhanced hydrophobic interactions and favorable shape complementarity. |

| 6 | tert-Butyl | 10.7 | Decreased activity, possibly due to steric hindrance. |

Role of Aromatic and Heteroaromatic Substituents on Activity and Selectivity

The introduction of aromatic and heteroaromatic rings into the this compound scaffold represents a significant leap in structural complexity and has often led to the discovery of analogues with enhanced potency and selectivity. These ring systems can engage in a variety of interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if heteroatoms are present), which can dramatically improve target binding.

Attaching an aryl or heteroaryl group, often via a linker to the imidazole core, allows for the exploration of larger regions of the target's binding site. The position and nature of substituents on these appended rings are critical. For example, electron-donating or electron-withdrawing groups on a phenyl ring can modulate the electronic properties of the entire molecule and influence its interaction with the target. Heteroaromatic rings, with their constituent nitrogen, oxygen, or sulfur atoms, can act as hydrogen bond donors or acceptors, providing additional anchor points for binding and often enhancing selectivity for the target enzyme or receptor over others.

Stereochemical Considerations and Activity

The introduction of chiral centers into analogues of this compound necessitates an evaluation of the stereochemical requirements for biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one stereoisomer over the other.

For instance, if a substituent introduced on the imidazole ring or the thioether side chain creates a stereocenter, the (R)- and (S)-enantiomers may orient themselves differently within the binding site. One enantiomer might achieve a perfect fit, maximizing all favorable interactions, while the other may be unable to bind effectively due to steric clashes or improper alignment of key functional groups. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are crucial steps in the SAR exploration of chiral this compound analogues to identify the eutomer—the more active stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Models

To move beyond qualitative SAR observations and to develop a more predictive understanding of how structural modifications impact biological activity, researchers often employ Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of this compound analogues, a QSAR model would typically involve the calculation of a variety of molecular descriptors for each compound. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a predictive equation is generated that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values).

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (H-bond donor count) + constant

Such a model, once validated, can be a powerful tool for predicting the activity of novel, yet-to-be-synthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. For instance, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed that a thiol substituent at the 2-position of the imidazole nucleus decreases cytotoxicity. nih.gov Furthermore, the analysis indicated that the lipophilicity of meta substituents on the 5-phenyl ring enhances cytotoxicity. nih.gov

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation